molecular formula C22H18F3N3O2 B4369352 4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER

4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER

Cat. No.: B4369352
M. Wt: 413.4 g/mol
InChI Key: IDCJGRZQBBDNAJ-UHFFFAOYSA-N
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Description

4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of difluoromethyl and fluorophenyl groups enhances its chemical stability and biological activity.

Preparation Methods

The synthesis of 4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization with difluoromethyl and fluorophenyl groups. One common synthetic route involves the use of difluoromethylation reagents to introduce the difluoromethyl group onto a pre-formed pyrazolo[3,4-b]pyridine scaffold . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer research, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The difluoromethyl and fluorophenyl groups play a crucial role in enhancing the compound’s binding affinity and specificity.

Properties

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O2/c1-12-20-14(21(24)25)11-16(13-8-9-18(29-2)19(10-13)30-3)26-22(20)28(27-12)17-7-5-4-6-15(17)23/h4-11,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCJGRZQBBDNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Reactant of Route 4
4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER
Reactant of Route 6
4-[4-(DIFLUOROMETHYL)-1-(2-FLUOROPHENYL)-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-2-METHOXYPHENYL METHYL ETHER

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